

Application Note: 1H and 13C NMR Signal Assignment for Carasiphenol C

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Compound of Interest				
Compound Name:	Carasiphenol C			
Cat. No.:	B15595138	Get Quote		

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Introduction

Carasiphenol C is a resveratrol trimer, a class of oligostilbenoids that has garnered significant interest in the scientific community due to its complex structure and potential biological activities. The precise structural elucidation of such natural products is fundamental for further research into their pharmacological properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This application note provides a detailed summary of the ¹H and ¹³C NMR signal assignments for **Carasiphenol C**, based on data reported in the scientific literature. Furthermore, it outlines the general experimental protocols for acquiring and interpreting such NMR data.

Data Presentation: ¹H and ¹³C NMR Signal Assignments for Carasiphenol C

The following table summarizes the 1 H and 13 C NMR chemical shifts (δ) for **Carasiphenol C**. The data is compiled from the supporting information of the publication detailing its total synthesis. The spectra were recorded in acetone-d₆ at 400 MHz for 1 H NMR and 100 MHz for 1 3C NMR.



Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity, Coupling Constant (J, Hz)
1a	45.4	4.38	d, J = 11.6
1b	56.1	4.90	d, J = 11.6
2	132.8	-	-
3	129.0	6.78	d, J = 8.4
4	115.6	6.64	d, J = 8.4
5	157.9	-	-
6	115.6	6.64	d, J = 8.4
7	129.0	6.78	d, J = 8.4
8	130.9	-	-
9	158.3	-	-
10	102.1	6.09	d, J = 2.2
11	160.0	-	-
12	107.4	6.31	t, J = 2.2
13	160.0	-	-
14	102.1	6.09	d, J = 2.2
1'	131.9	-	-
2'	129.8	6.99	d, J = 8.5
3'	115.8	6.71	d, J = 8.5
4'	157.1	-	-
5'	115.8	6.71	d, J = 8.5
6'	129.8	6.99	d, J = 8.5
1"	131.8	-	-



2"	130.0	7.02	d, J = 8.6
3"	115.7	6.68	d, J = 8.6
4"	156.9	-	-
5"	115.7	6.68	d, J = 8.6
6"	130.0	7.02	d, J = 8.6

Data obtained from the supporting information of the total synthesis of Carasiphenol C.

Experimental Protocols

The successful acquisition and interpretation of NMR data for complex molecules like **Carasiphenol C** rely on standardized and carefully executed experimental protocols.

Sample Preparation

- Compound Purity: Ensure the sample of Carasiphenol C is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Acetone-d₆ is a common choice for polar compounds like phenols. Other suitable solvents may include methanol-d₄ or DMSO-d₆.
- Concentration: Prepare a solution with a concentration of approximately 5-10 mg of
 Carasiphenol C in 0.5-0.7 mL of the deuterated solvent.
- NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for polar deuterated solvents, the residual solvent peak can also be used as a secondary reference.

1D NMR Spectroscopy (1H and 13C)

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules.



• ¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Relaxation Delay: Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
- Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-200 ppm).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, although shorter delays can be used for qualitative spectra.

2D NMR Spectroscopy for Signal Assignment

To unambiguously assign the ¹H and ¹³C signals of **Carasiphenol C**, a series of 2D NMR experiments are essential.

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

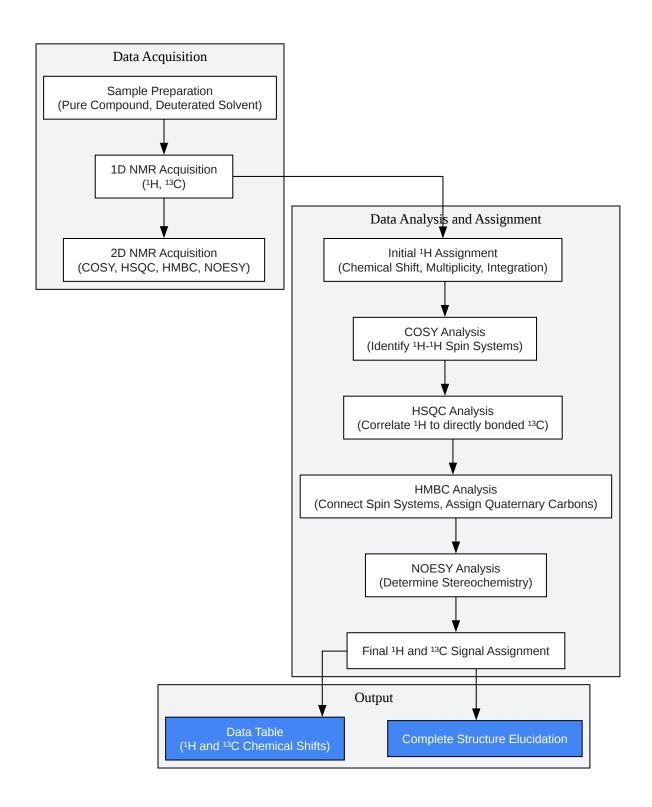


- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and assigning quaternary carbons (carbons with no attached protons).
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry of the molecule.

Workflow for NMR Signal Assignment of Carasiphenol C

The following diagram illustrates the logical workflow for the complete assignment of ¹H and ¹³C NMR signals for a complex natural product like **Carasiphenol C**.





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Caption: Workflow for the NMR signal assignment of Carasiphenol C.



Conclusion

The detailed ¹H and ¹³C NMR data presented in this application note, along with the outlined experimental protocols, provide a valuable resource for researchers working with **Carasiphenol C** and other related oligostilbenoids. The systematic application of 1D and 2D NMR techniques is crucial for the accurate and complete structural characterization of such complex natural products, which is a prerequisite for any further investigation into their biological and pharmacological properties.

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